sodium;2-dodecoxy-2-oxoethanesulfonate
Description
Chemical Name: Sodium 2-dodecoxy-2-oxoethanesulfonate (IUPAC) Synonyms: Sodium lauryl sulfoacetate, CAS 1847-58-1 Molecular Formula: C₁₄H₂₈O₅SNa Structure: Comprises a 12-carbon dodecyl chain (C₁₂H₂₅O–) linked to an acetyl-sulfonate group (–CH₂C(O)SO₃⁻Na⁺). Origin: Vegetable-derived anionic surfactant, widely used in personal care products (e.g., shampoos, toothpastes) due to its mildness and foaming properties. Key Properties:
Properties
IUPAC Name |
sodium;2-dodecoxy-2-oxoethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(15)13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJTZZNRJCKXJN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-1H-pyrazole typically involves the bromination of 1-methylpyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 4-bromo-1-methyl-1H-pyrazole follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-bromo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-methyl-4-azido-1H-pyrazole.
Scientific Research Applications
4-bromo-1-methyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Sulfate-Based Surfactants (e.g., Sodium Lauryl Sulfate, SLS)
| Property | Sodium 2-Dodecoxy-2-Oxoethanesulfonate | Sodium Lauryl Sulfate (SLS) |
|---|---|---|
| Functional Group | Sulfonate (–SO₃⁻) | Sulfate (–OSO₃⁻) |
| Stability | Stable under acidic conditions | Prone to hydrolysis in acid |
| Irritation | Lower skin irritation | Moderate to high irritation |
| Biodegradability | High (vegetable origin) | Moderate |
| Applications | Mild cleansers, baby products | Industrial detergents |
Key Insight : Sulfonates like sodium lauryl sulfoacetate offer superior pH stability and reduced irritation compared to sulfates, making them preferable in cosmetics.
Sulfosuccinate-Based Surfactants (e.g., Disodium Deceth Sulfosuccinate)
| Property | Sodium 2-Dodecoxy-2-Oxoethanesulfonate | Disodium Deceth Sulfosuccinate |
|---|---|---|
| Structure | Single sulfonate, linear C₁₂ chain | Two sulfonates, ethoxylated C₁₀ chain |
| Foaming Capacity | High | Moderate (softer foam) |
| Applications | Personal care, oral hygiene | Emulsifiers, low-irritation cleansers |
| Biodegradability | High | High (ethoxylation aids breakdown) |
Key Insight : Sulfosuccinates excel in low-irritation formulations but lack the foaming strength of sodium lauryl sulfoacetate.
Phosphorus-Containing Surfactants (e.g., Ethyl S-2-Dimethylaminoethyl Ethylphosphonothioate)
| Property | Sodium 2-Dodecoxy-2-Oxoethanesulfonate | Ethyl S-2-Dimethylaminoethyl Ethylphosphonothioate |
|---|---|---|
| Functional Group | Sulfonate | Phosphonothioate (–P(O)S–) and aminoethyl group |
| Toxicity | Low | High (neurotoxic potential) |
| Applications | Consumer products | Limited to industrial use (e.g., lubricants) |
| Regulatory Status | Generally recognized as safe (GRAS) | Restricted under chemical weapons conventions |
Key Insight: Phosphonothioates are structurally distinct and often restricted due to toxicity, unlike the biocompatible sulfonates.
Branched-Chain Surfactants (e.g., Sodium 2-Ethylhexyl Sulfate)
| Property | Sodium 2-Dodecoxy-2-Oxoethanesulfonate | Sodium 2-Ethylhexyl Sulfate |
|---|---|---|
| Chain Structure | Linear C₁₂ | Branched C₈ (2-ethylhexyl) |
| Solubility in Hard Water | Moderate | High (branching reduces precipitation) |
| Biodegradability | High | Low (branching hinders degradation) |
| Applications | Eco-friendly formulations | Industrial detergents, hard water use |
Key Insight : Branched surfactants improve hard-water performance but suffer from environmental persistence.
Aromatic Sulfonates (e.g., Sodium 2-[(1-Methylethyl)phenylamino]-2-Oxoethanesulfonate)
| Property | Sodium 2-Dodecoxy-2-Oxoethanesulfonate | Sodium 2-[(1-Methylethyl)phenylamino]-2-Oxoethanesulfonate |
|---|---|---|
| Hydrophobicity | Moderate (linear alkyl) | High (aromatic ring) |
| Applications | Cleansers, emulsifiers | Specialty chemicals (e.g., dyes, corrosion inhibitors) |
| Toxicity | Low | Variable (depends on aromatic substituents) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
